(S)-2-(2,2,2-trifluoroethyl)oxirane (S)-2-(2,2,2-trifluoroethyl)oxirane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18109659
InChI: InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1
SMILES:
Molecular Formula: C4H5F3O
Molecular Weight: 126.08 g/mol

(S)-2-(2,2,2-trifluoroethyl)oxirane

CAS No.:

Cat. No.: VC18109659

Molecular Formula: C4H5F3O

Molecular Weight: 126.08 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(2,2,2-trifluoroethyl)oxirane -

Specification

Molecular Formula C4H5F3O
Molecular Weight 126.08 g/mol
IUPAC Name (2S)-2-(2,2,2-trifluoroethyl)oxirane
Standard InChI InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2/t3-/m0/s1
Standard InChI Key KSAGWVJHDZAMEZ-VKHMYHEASA-N
Isomeric SMILES C1[C@@H](O1)CC(F)(F)F
Canonical SMILES C1C(O1)CC(F)(F)F

Introduction

Structural and Electronic Characteristics

Molecular Architecture

(S)-2-(2,2,2-Trifluoroethyl)oxirane consists of an oxirane ring (a three-membered cyclic ether) bonded to a trifluoroethyl group (CF3CH2\text{CF}_3\text{CH}_2) at the second carbon. The stereogenic center at the epoxide ring’s carbon adjacent to the trifluoroethyl group defines its (S) configuration. The fluorine atoms’ electronegativity induces significant polarization in the C–F bonds, enhancing the compound’s stability and influencing its reactivity .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC4H5F3O\text{C}_4\text{H}_5\text{F}_3\text{O}
Molecular Weight126.08 g/mol
InChI KeyKSAGWVJHDZAMEZ-UHFFFAOYSA-N
SMILESC1C(O1)CC(F)(F)F

Electronic Effects

The trifluoroethyl group’s strong electron-withdrawing nature destabilizes the epoxide ring, increasing its susceptibility to nucleophilic attack. This effect is critical in ring-opening reactions, where regioselectivity and stereoselectivity are often dictated by the electronic environment .

Synthesis and Enantioselective Preparation

General Epoxidation Methods

Epoxidation of alkenes is a well-established route to oxiranes. For trifluoroethyl-substituted epoxides, organocatalytic methods using hydrogen peroxide (H2O2\text{H}_2\text{O}_2) and ketone catalysts (e.g., 2,2,2-trifluoroacetophenone) have proven effective. These protocols achieve high yields (up to 99%) under mild conditions (room temperature, 1–24 hours) .

Table 2: Representative Epoxidation Conditions

ParameterValueSource
Catalyst2,2,2-Trifluoroacetophenone
Oxidant30% H2O2\text{H}_2\text{O}_2
Solventtert-Butanol/CH3CN\text{CH}_3\text{CN}
Reaction Time1–24 hours

Challenges in Enantioselective Synthesis

While racemic 2-(2,2,2-trifluoroethyl)oxirane is accessible via the above methods, enantioselective synthesis of the (S)-isomer remains underdeveloped in published literature. Asymmetric epoxidation strategies, such as Sharpless or Jacobsen-Katsuki catalysis, could theoretically be applied but require tailored chiral ligands compatible with the trifluoroethyl group’s steric demands. No enantiomeric excess (ee) data or chiral resolution protocols are currently reported for this compound.

Physicochemical Properties

Thermal and Physical Constants

The compound exhibits a boiling point range of 68–82°C and a flash point of −12°C, reflecting its volatility and flammability. Its density (1.2487 g/mL) and hydrophobic character arise from the fluorine atoms’ inductive effects .

Table 3: Physicochemical Data

PropertyValueSource
Boiling Point68–82°C
Density1.2487 g/mL
Flash Point−12°C
Purity≥97% (GC)

Spectroscopic Features

  • Infrared (IR) Spectrum: Strong absorptions for C–F (1100–1200 cm1^{-1}) and epoxide C–O (850–950 cm1^{-1}) bonds .

  • NMR: 1H^1\text{H} NMR signals for epoxide protons appear as doublets of doublets (~δ 2.7–3.7 ppm), while 19F^{19}\text{F} NMR shows a singlet for the trifluoromethyl group .

Reactivity and Applications

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic attack at the less substituted carbon due to the trifluoroethyl group’s electron-withdrawing effect. Common nucleophiles (e.g., amines, alcohols) yield β-substituted alcohols, which are valuable intermediates in medicinal chemistry .

Hazard CategoryGHS ClassificationSource
FlammabilityCategory 2
Skin IrritationCategory 2
Eye DamageCategory 2

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